molecular formula C17H28N4O2 B3027486 tert-Butyl 3-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate CAS No. 1289388-16-4

tert-Butyl 3-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Cat. No. B3027486
CAS RN: 1289388-16-4
M. Wt: 320.4
InChI Key: KAWJOCDWQLGMAB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Cyclic Amino Acid Esters : tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester. It was characterized using NMR spectroscopy and mass spectrometry, indicating its potential as a building block in organic synthesis (Moriguchi et al., 2014).

Role in Drug Synthesis

  • Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is noted as an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Catalytic Applications

  • Catalysis in Acylation Chemistry : 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, a structurally similar compound, has been synthesized and shown to be effective in catalyzing the acylation of tert-butanol (Mennenga et al., 2015).

Synthesis and Reactivity

  • Synthesis and Reactivity of Pyrazolo[5,1-c][1,2,4]triazines : A study on the synthesis and reactivity of ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, a related compound, provides insights into the chemical behavior and potential applications of such compounds (Mironovich et al., 2012).

Antibacterial Activity

  • Antibacterial Compound Synthesis : Research involving the design and synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives, structurally related compounds, highlights their potential in developing novel antibacterial agents (Prasad, 2021).

properties

IUPAC Name

tert-butyl 3-[(1-pyrazin-2-ylethylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13(15-11-18-7-8-19-15)20-10-14-6-5-9-21(12-14)16(22)23-17(2,3)4/h7-8,11,13-14,20H,5-6,9-10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWJOCDWQLGMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118134
Record name 1-Piperidinecarboxylic acid, 3-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289388-16-4
Record name 1-Piperidinecarboxylic acid, 3-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[[[1-(2-pyrazinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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